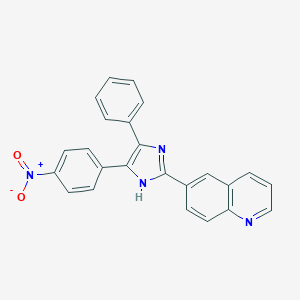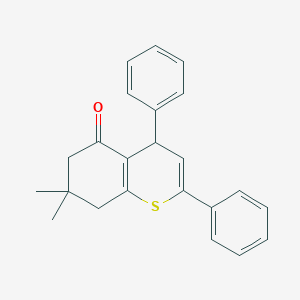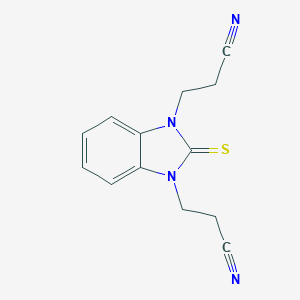
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is a complex organic compound that features a benzoimidazole core with cyano and thioxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano or thioxo groups to amines or thiols, respectively.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of 3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioxo groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. These interactions can modulate cellular processes, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
2-Cyano-3,3-diphenylacrylate: This compound shares the cyano group but has a different core structure.
Thiophene derivatives: These compounds contain a sulfur atom and have similar applications in materials science and medicinal chemistry
Uniqueness
3-(3-(2-cyanoethyl)-2-thioxo-1H-benzimidazol-1(2H)-yl)propanenitrile is unique due to its combination of cyano and thioxo groups on a benzoimidazole core. This structure provides a versatile platform for chemical modifications and a wide range of applications in various fields.
特性
分子式 |
C13H12N4S |
|---|---|
分子量 |
256.33g/mol |
IUPAC名 |
3-[3-(2-cyanoethyl)-2-sulfanylidenebenzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C13H12N4S/c14-7-3-9-16-11-5-1-2-6-12(11)17(13(16)18)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
InChIキー |
DQQVLZYJOWVXQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=S)N2CCC#N)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


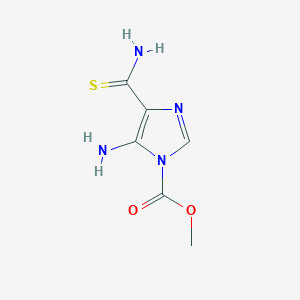
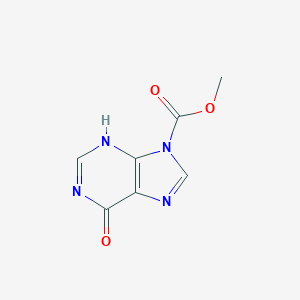
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)
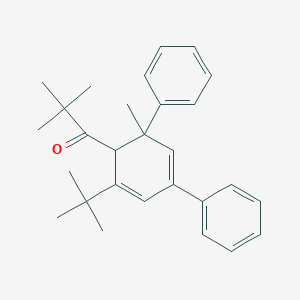
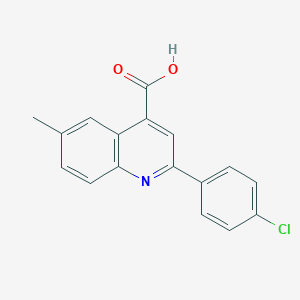
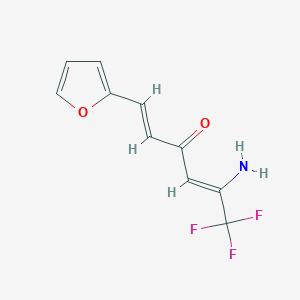

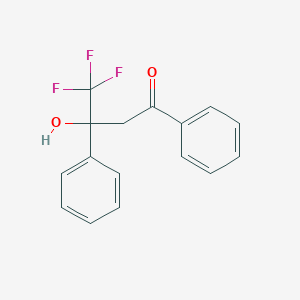
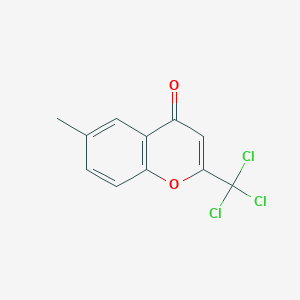
![5-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B385880.png)
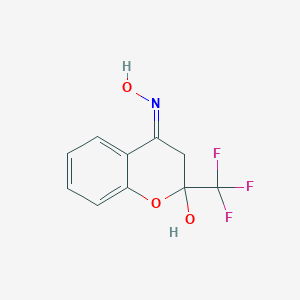
![6-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]quinoline](/img/structure/B385883.png)
